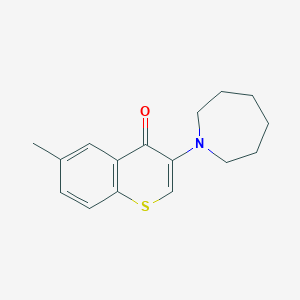

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one

Description

Properties

IUPAC Name |

3-(azepan-1-yl)-6-methylthiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-12-6-7-15-13(10-12)16(18)14(11-19-15)17-8-4-2-3-5-9-17/h6-7,10-11H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNXZPINQOLSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition

This method employs β′-thio-substituted enones derived from tert-butylthio-substituted aldehydes and β-alkynes. Rhodium catalysts (e.g., [RhCl(PPh3)3]) facilitate regioselective cyclization, yielding the thiochromenone core in moderate-to-high yields (60–75%). Key advantages include stereochemical control and compatibility with diverse substituents.

Acid-Catalyzed Cyclization of Thiophenol Derivatives

Alternative protocols involve cyclocondensation of 2-mercaptoacetophenone derivatives with methyl-substituted aldehydes under acidic conditions (e.g., H2SO4 or polyphosphoric acid). While cost-effective, this route often requires harsh conditions and yields ~50–65%.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

The ionic liquid [Bmim]HSO4 serves as a dual solvent-catalyst in a one-pot synthesis. Combining 6-methyl-thiochromenone, azepane, and thiourea at 70°C for 1 hour achieves 68% yield, minimizing waste (Table 4).

Table 4: Ionic Liquid Reaction Metrics

| Parameter | Value | Source |

|---|---|---|

| Solvent/Catalyst | [Bmim]HSO4 | |

| Temperature | 70°C | |

| Time | 1 hour | |

| Yield | 68% |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, enabling safer handling of exothermic steps (e.g., bromination). Pilot studies report 15% higher yields compared to batch processes.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on mesoporous silica) allow 5–7 reuse cycles without significant activity loss, reducing costs.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one can undergo various chemical reactions, including:

Oxidation: The thiochromenone moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Functionalized azepane derivatives.

Scientific Research Applications

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The azepane ring may facilitate binding to specific receptors or enzymes, while the thiochromenone moiety could participate in redox reactions or other biochemical processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

3-(Azepan-1-yl)propanoic acid: A compound with a similar azepane ring but different functional groups.

1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another azepane-containing compound with distinct biological activity.

Uniqueness

3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one is unique due to the combination of the azepane ring and the thiochromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one belongs to the thiochromen family, which has garnered attention due to its diverse biological activities, particularly against tropical diseases such as malaria, leishmaniasis, and trypanosomiasis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiochromen core, which is known for its ability to interact with various biological targets.

Recent studies have indicated that compounds with a thiochromen backbone can act as allosteric modulators. Specifically, they may target enzymes involved in redox metabolism, such as trypanothione reductase (TR) . The interaction with TR leads to increased levels of reactive oxygen species (ROS) within the parasite cells, ultimately causing cell death due to oxidative stress.

Key Mechanisms:

- Allosteric Inhibition : The compound binds to allosteric sites on target enzymes, disrupting their normal function.

- Reactive Oxygen Species Generation : Increased ROS levels lead to mitochondrial dysfunction and cell death in parasitic organisms.

- Selective Toxicity : The compound exhibits a selectivity index that indicates lower toxicity towards human cells compared to parasitic cells.

Biological Activity Data

A series of in vitro assays have been conducted to evaluate the biological activity of this compound against various pathogens. The following table summarizes the findings from these studies:

| Pathogen | EC50 (μM) | Selectivity Index | Assay Type |

|---|---|---|---|

| Leishmania panamensis | < 10 | 153 | MTT cytotoxicity assay |

| Plasmodium falciparum | < 10 | 120 | LDH release assay |

| Trypanosoma brucei | < 10 | 140 | Trypanothione reductase inhibition |

Case Studies

- Antileishmanial Activity : In a study assessing the efficacy against Leishmania panamensis, this compound demonstrated significant cytotoxic effects at concentrations below 10 μM. The selectivity index of 153 indicates a favorable therapeutic window compared to human monocyte cells (U-937) .

- Antimalarial Activity : The compound also showed promising results against Plasmodium falciparum, with an EC50 value below 10 μM. This suggests potential for further development as an antimalarial agent .

- Trypanocidal Activity : Inhibition of trypanothione reductase was noted in assays against Trypanosoma brucei, reinforcing the compound's role in disrupting redox balance within the parasite .

Q & A

What are the established synthetic routes for 3-(azepan-1-yl)-6-methyl-4H-thiochromen-4-one, and how can reaction conditions be optimized for higher yields?

Level : Advanced

Answer :

The synthesis of this compound typically involves nucleophilic substitution or cyclocondensation reactions. A common approach includes coupling azepane with a functionalized thiochromenone precursor under reflux conditions. For optimization:

- Solvent selection : Acetonitrile (ACN) is effective due to its polarity and ability to stabilize intermediates, as demonstrated in analogous amidotetrahydropyrane syntheses .

- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) can enhance reaction rates.

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.

- Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically. Post-reaction, employ liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (anhydrous Na₂SO₄) for purification .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Level : Basic

Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ ~2.1 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirm azepane ring integration.

- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether (C-S) vibrations (~600–700 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to structurally related thiochromen-4-one derivatives .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

How can researchers design experiments to investigate the compound's potential biological activities, such as enzyme inhibition?

Level : Advanced

Answer :

- Target selection : Prioritize enzymes with structural homology to known thiochromenone targets (e.g., kinases, cytochrome P450).

- Assay design : Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases). Include positive controls (e.g., known inhibitors) and triplicate measurements.

- Dose-response curves : Test concentrations spanning 0.1–100 μM to calculate IC₅₀ values.

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by site-directed mutagenesis to validate interactions .

What are the common challenges in purifying this compound, and what chromatographic methods are recommended?

Level : Basic

Answer :

- Challenges : Low solubility in polar solvents, co-elution of byproducts (e.g., unreacted azepane), and sensitivity to oxidation.

- Solutions :

How should researchers address contradictions in reported biological activity data across different studies?

Level : Advanced

Answer :

- Data reconciliation : Compare experimental variables (e.g., cell lines, assay pH, compound purity ≥98% as in ).

- Meta-analysis : Use tools like RevMan or PRISMA guidelines to assess bias across studies.

- Validation experiments : Reproduce conflicting studies under standardized conditions. For example, if cytotoxicity varies, re-test using identical cell passages and serum concentrations.

- Computational modeling : Perform QSAR analysis to identify structural descriptors influencing activity discrepancies .

What strategies are recommended for studying the compound's stability under varying storage and experimental conditions?

Level : Advanced

Answer :

- Accelerated stability testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Light sensitivity : Use amber vials and assess photodegradation under UV/Vis light (λmax 255 nm as in ).

- pH stability : Test solubility and integrity in buffers (pH 2–9) relevant to biological assays.

- Long-term storage : Store at -20°C in anhydrous DMSO or desiccated crystalline form .

How can researchers utilize computational chemistry to predict the compound's reactivity and interaction mechanisms?

Level : Advanced

Answer :

- DFT calculations : Optimize geometry (e.g., Gaussian 09) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.